molecular formula C4H9NO5 B3333590 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol CAS No. 1173023-64-7

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol

Cat. No. B3333590
CAS RN: 1173023-64-7
M. Wt: 154.10 g/mol
InChI Key: OLQJQHSAWMFDJE-VMIGTVKRSA-N
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Description

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol, also known as N-nitrosodimethylamine (NDMA), is a highly toxic and carcinogenic chemical compound. It is a potent mutagen and has been linked to the development of cancer in humans. NDMA is commonly found in the environment, including drinking water, food, and air. It is also used in various industrial processes, including the production of rubber, pesticides, and rocket fuel.

Mechanism of Action

NDMA is a potent alkylating agent that can react with DNA, proteins, and other cellular components. It can induce DNA adducts, which can lead to mutations and cancer development. NDMA can also disrupt cellular signaling pathways and induce oxidative stress, leading to cellular damage and death.
Biochemical and Physiological Effects:
NDMA exposure can lead to a variety of biochemical and physiological effects, including liver damage, kidney damage, and respiratory distress. It can also induce mutations and cancer development in various organs, including the liver, lung, and bladder.

Advantages and Limitations for Lab Experiments

NDMA is a potent mutagen and has been widely used in laboratory experiments to study the mechanisms of mutagenesis and carcinogenesis. However, due to its highly toxic and carcinogenic properties, NDMA use is subject to strict safety regulations and requires specialized training and equipment.

Future Directions

Future research on NDMA should focus on developing safer and more effective methods for its synthesis and use. Additionally, studies should investigate the potential health effects of low-level NDMA exposure, particularly in vulnerable populations such as children and pregnant women. Finally, research should explore the potential use of NDMA as a biomarker for cancer development and progression.

Scientific Research Applications

NDMA has been extensively studied for its toxicological properties and potential health effects. It has been shown to induce DNA damage and mutations in a variety of cell types, including human liver cells and lymphocytes. NDMA exposure has also been linked to the development of liver, lung, and bladder cancer in animal studies.

properties

IUPAC Name

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2/i1+1,2+1,3+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQJQHSAWMFDJE-VMIGTVKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C([13CH2]O)([13CH2]O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745955
Record name 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol

CAS RN

1173023-64-7
Record name 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-64-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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